LogP, LogS, and Polar Surface Area Differentiation Against the p‑Tolyl Analog (CAS 938018‑19‑0)
The 3‑nitrophenyl group dramatically alters the compound's physicochemical profile relative to its closest commercially available analog, 1,3‑dimethyl‑6‑(p‑tolyl)‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carbohydrazide (CAS 938018‑19‑0). The target compound exhibits a predicted logP of 1.14 and logS of −2.37, with a topological polar surface area (TPSA) of 106 Ų . In contrast, the p‑tolyl analog is expected to have a higher logP (~2.5) due to the absence of the polar nitro group, resulting in a lower TPSA (~85 Ų) . The 0.5–1.4 log unit reduction in lipophilicity and the 21 Ų increase in PSA for the target compound translate to improved aqueous solubility and altered membrane permeability characteristics, which are critical parameters in cell‑based assay performance and oral bioavailability projections.
| Evidence Dimension | Predicted logP, logS, and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | logP = 1.14, logS = −2.37, TPSA = 106 Ų |
| Comparator Or Baseline | 1,3‑Dimethyl‑6‑(p‑tolyl)‑1H‑pyrazolo[3,4‑b]pyridine‑4‑carbohydrazide: estimated logP ≈ 2.5, TPSA ≈ 85 Ų |
| Quantified Difference | ΔlogP ≈ −1.36, ΔTPSA ≈ +21 Ų |
| Conditions | Computed values from ChemDiv (target) and structure‑based estimation (comparator); model: consensus logP (Molinspiration‑type) and Ertl PSA algorithm. |
Why This Matters
The lower logP and higher PSA indicate better aqueous solubility and potentially lower non‑specific binding, making the target compound more suitable for biochemical assays requiring higher compound concentrations.
